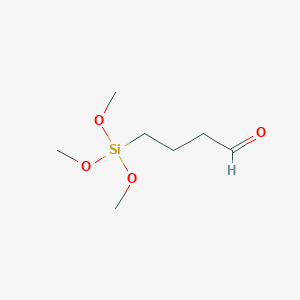

4-(Trimethoxysilyl)butanal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as 1,4-bis(trimethoxysilyl)arenes, involves the use of diarylbromides as starting materials . These bis(trimethoxysilyl)arenes are then used to prepare macro-/mesoporous silica monoliths, indicating that similar synthetic strategies could potentially be applied to 4-(Trimethoxysilyl)butanal for the preparation of silica-based materials with specific porosity characteristics.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Trimethoxysilyl)butanal, such as 1,4-bis(trimethylsilyl)-1,3-butadiyne, has been studied using methods like gas electron diffraction and ab initio calculations . These studies provide information on the vibrational spectra and molecular conformations, which are essential for understanding the behavior of the trimethoxysilyl group in different chemical environments.

Chemical Reactions Analysis

The reactivity of compounds containing trimethoxysilyl groups can be inferred from studies on related molecules. For instance, the electrochemical trimerization of 4-tert-butylcatechol demonstrates the potential for electrochemical reactions involving butyl chains and their derivatives . Additionally, the hydrosilylation of 1,4-bis(trimethylsiloxy)but-2-ene with H-silanes in the presence of hexachloroplatinic acid indicates that silicon-modified butane derivatives can undergo selective isomerization and hydrosilylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Trimethoxysilyl)butanal can be partially understood by examining the properties of structurally related compounds. For example, the synthesis of enantiopure (S)-4-(trimethylsilyl)-3-butyn-2-ol shows that the stability of trimethylsilyl-containing compounds can be pH-dependent, and that these compounds can be used in asymmetric synthesis . The photopolymerization kinetics of 1,4-butanediol bis(α-trimethylsiloxyacrylate) reveal that trimethylsiloxy groups can affect the reaction kinetics and that there is a ceiling temperature for the propagation reaction .

Applications De Recherche Scientifique

Materials Science and Engineering One significant application of 4-(Trimethoxysilyl)butanal is in the field of materials science, particularly in the development and optimization of coatings and polymers. Research has explored the synthesis and application of epoxy polymers and composites, highlighting the potential of 4-(Trimethoxysilyl)butanal derivatives as anticorrosive coatings for carbon steel in marine environments, such as 3.5% NaCl solutions. This application is critical for enhancing the durability and lifespan of materials exposed to corrosive conditions, thereby reducing maintenance costs and preventing structural failures. The development of these polymers involves detailed computational and experimental approaches to understand their protective mechanisms and optimize their performance (R. Hsissou, 2021).

Environmental Science and Toxicology In environmental science, the focus has been on the impact and management of chemicals in ecosystems, including the study of herbicides like 2,4-D and their toxicity. While not directly related to 4-(Trimethoxysilyl)butanal, these studies provide a framework for understanding how similar compounds could affect environmental health and safety. They emphasize the importance of monitoring and controlling chemical use to protect ecosystems and public health. Such research underscores the broader context in which the applications and implications of 4-(Trimethoxysilyl)butanal must be considered, especially in terms of environmental impact and safety protocols (Natana Raquel Zuanazzi, N. C. Ghisi, E. C. Oliveira, 2020).

Chemical Synthesis and Analysis The role of 4-(Trimethoxysilyl)butanal in chemical synthesis and analysis focuses on its reactivity and utility as a precursor or intermediate in the synthesis of complex molecules. Studies in this area aim to develop new methodologies and optimize existing processes for creating materials and chemicals with specific properties. This includes research on the formation of branched chain aldehydes, which are crucial for flavor compounds in foods. Understanding the production and breakdown pathways of these aldehydes from amino acids is essential for controlling the formation of desired levels of flavor compounds in various food products. Such research not only enhances the flavor profiles of foods but also contributes to the broader field of food science and technology (B. Smit, W. Engels, G. Smit, 2009).

Safety and Hazards

Safety data sheets indicate that 4-(Trimethoxysilyl)butanal is a flammable liquid and vapor. It is harmful if swallowed and causes skin irritation. It also causes serious eye damage and may cause respiratory irritation. It may cause drowsiness or dizziness . Proper handling and storage are necessary to ensure safety.

Mécanisme D'action

Result of Action

The primary result of TMBS’s action is the formation of functionalized compounds with specific properties. For example, it has been used in the methods to examine alumina nanotubule membranes that were modified with specific silanes . It has also been studied for its potential applications in the fields of biochemistry, pharmacology, and biology.

Propriétés

IUPAC Name |

4-trimethoxysilylbutanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O4Si/c1-9-12(10-2,11-3)7-5-4-6-8/h6H,4-5,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBTVXFMAJQXJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCC=O)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437755 |

Source

|

| Record name | 4-(Trimethoxysilyl)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trimethoxysilyl)butanal | |

CAS RN |

501004-24-6 |

Source

|

| Record name | 4-(Trimethoxysilyl)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-](/img/structure/B127615.png)

![6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol](/img/structure/B127623.png)

![2-Chloro-1-(2,3-dihydrobenzo[b][1,4]dithiin-6-yl)ethanone](/img/structure/B127624.png)

![(5Z)-5-[(2Z)-2-[1-[(E)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B127627.png)